molecular formula C20H17BrFN3O4S2 B2906221 N-(4-bromo-2-fluorophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223984-15-3

N-(4-bromo-2-fluorophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2906221
CAS No.: 1223984-15-3
M. Wt: 526.4
InChI Key: PEQUCKKQNZUJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative featuring a thioacetamide bridge and a sulfonyl-substituted aryl group. Its structure includes:

  • A 4-bromo-2-fluorophenyl group linked via an acetamide moiety.
  • A 1,6-dihydropyrimidin-6-one core substituted at position 5 with a (4-ethylphenyl)sulfonyl group.
  • A thioether linkage connecting the pyrimidinone to the acetamide.

Properties

CAS No.

1223984-15-3

Molecular Formula

C20H17BrFN3O4S2

Molecular Weight

526.4

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17BrFN3O4S2/c1-2-12-3-6-14(7-4-12)31(28,29)17-10-23-20(25-19(17)27)30-11-18(26)24-16-8-5-13(21)9-15(16)22/h3-10H,2,11H2,1H3,(H,24,26)(H,23,25,27)

InChI Key

PEQUCKKQNZUJDH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Br)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on current literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromo and fluoro substituent on a phenyl ring.
  • A thio linkage connecting to a dihydropyrimidinone derivative.

Its molecular formula is C17H18BrFN3O3SC_{17}H_{18}BrFN_3O_3S, with a molecular weight of approximately 418.35 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds derived from thiazole and pyrimidine scaffolds. The presence of electron-withdrawing groups such as bromine and sulfonyl moieties has been shown to enhance antimicrobial efficacy against various bacterial strains.

CompoundActivity TypeMIC (µg/mL)Reference
N-(4-bromo-2-fluorophenyl)-2-thioacetamideAntibacterial100-400
4-thiazolidinone derivativesAntimicrobial50-1600
Aloe-emodin derivativesAntibacterial93.7 - 46.9

Anticancer Activity

Compounds with similar structural motifs have demonstrated significant anticancer properties. For example, derivatives that inhibit specific pathways involved in cancer cell proliferation have been identified:

  • Mechanism of Action : Compounds targeting the mitogen-activated protein kinase (MAPK) pathway have shown promise in reducing tumor growth.
  • Case Studies :
    • A study on thiazole derivatives indicated that certain compounds exhibited IC50 values in low micromolar ranges against various cancer cell lines, suggesting a strong potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring, particularly with halogens and sulfonyl groups, significantly affect biological activity. The following points summarize key findings:

  • Bromine and Fluorine Substituents : Enhance lipophilicity and improve cellular uptake.
  • Sulfonamide Moiety : Contributes to increased antibacterial activity through disruption of bacterial metabolic processes.

Research Findings

Recent research has focused on synthesizing new derivatives based on the parent compound, leading to the identification of several promising candidates with enhanced biological activities.

Case Study Analysis

A notable case study involved the synthesis of compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-thioacetamide, which were tested against various pathogens. The results indicated:

  • Inhibition of Gram-positive and Gram-negative Bacteria : Compounds displayed varying degrees of effectiveness, with some achieving MIC values lower than 100 µg/mL.
  • Cytotoxicity Assays : Evaluated using MTT assays showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the evidence, focusing on structural variations and their implications:

Compound Pyrimidinone Substitution Aryl Group Key Functional Groups Reported Properties
Target Compound 5-((4-ethylphenyl)sulfonyl) 4-bromo-2-fluorophenyl Sulfonyl, thioether, acetamide Inferred high thermal stability; potential kinase inhibition (based on sulfonyl analogs)
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide () 5-cyano, 4-ethyl 4-fluorophenyl Cyano, thioether, acetamide Enhanced solubility due to cyano group; lower logP vs. bromo analogs
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Compound 5.5, ) 4-methyl 4-bromophenyl Methyl, thioether, acetamide mp >259°C; 79% yield; validated by NMR (δ 12.48 ppm for NH) and elemental analysis
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide () 4-amino 4-phenylthiazol-2-yl Amino, thioether, thiazole 86% yield; likely bioactive (thiazole moiety suggests antimicrobial activity)

Key Observations:

Substituent Effects on Bioactivity: The sulfonyl group in the target compound may enhance binding to kinase ATP pockets, as seen in other sulfonamide-based inhibitors .

Halogenation Impact :

  • The 4-bromo-2-fluorophenyl group in the target compound offers greater steric and electronic modulation than the 4-bromophenyl group in ’s analog, which may influence receptor selectivity .

Synthetic Feasibility: Compounds with methyl or amino groups on the pyrimidinone ( and ) are synthesized in higher yields (>79%) compared to sulfonyl or cyano derivatives, likely due to fewer reactive intermediates .

Research Findings and Implications

  • Thermal Stability: The target compound’s sulfonyl group likely confers higher thermal stability than cyano or methyl analogs, aligning with trends in .
  • Pharmacokinetics: The bromo-fluorophenyl moiety may prolong metabolic half-life compared to non-halogenated analogs, as halogenation often reduces CYP450-mediated oxidation .
  • Biological Targets: Pyrimidinones with sulfonyl groups (e.g., the target compound) are frequently explored as kinase inhibitors, while thiazole-containing analogs () show broader antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.